2-Amino-N-methylbenzamide
Overview
Description
2-Amino-N-methylbenzamide is a white solid . It is a plant safening agent selected from auxins, auxin precursors, metabolites or derivatives, and acetaminophen or a derivative . It is used in the synthesis of certain anthranilamide compounds that are of interest as insecticides .
Molecular Structure Analysis
The molecular formula of 2-Amino-N-methylbenzamide is C8H10N2O . Its InChI code is 1S/C8H10N2O/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3,(H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving 2-Amino-N-methylbenzamide are not detailed in the search results, it is mentioned that it is used in the synthesis of certain anthranilamide compounds .Physical And Chemical Properties Analysis
2-Amino-N-methylbenzamide is a white to gray to brown powder or crystal . It has a melting point of 75 °C . It is slightly soluble in water, and soluble in many organic solvents .Scientific Research Applications
Thermal Stability Studies
Research on the thermal stability of derivatives like 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) provides valuable data on activation energy, initial decomposition temperature, and heat release, which are critical for safety assessments in pharmaceutical development .
Scientific Research Supplies
2-Amino-N-methylbenzamide is available through scientific research supply companies like MilliporeSigma, indicating its widespread use in various research applications across different fields of study .
Molecular Weight Calculation
The compound’s molecular weight (150.1778 g/mol) is essential for stoichiometric calculations in chemical reactions, which is fundamental in both research and industrial applications .
Computational Chemistry
Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize compounds like 2-Amino-N-methylbenzamide for simulation visualizations, aiding in computational studies of molecular dynamics and interactions .
Safety and Hazards
2-Amino-N-methylbenzamide is classified as harmful if swallowed and suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and all safety precautions should be read and understood .
properties
IUPAC Name |
2-amino-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMWOULVHFLJIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308703 | |
Record name | 2-Amino-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-methylbenzamide | |
CAS RN |
4141-08-6 | |
Record name | 4141-08-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Amino-N-methylbenzamide in the synthesis of Balaglitazone?
A: 2-Amino-N-methylbenzamide serves as a crucial building block in the synthesis of Balaglitazone. [] The synthesis begins with 1H-benzo[d]oxazine-2,4-dione reacting with methylamine to yield 2-Amino-N-methylbenzamide. This compound then undergoes a series of reactions, including cyclization, etherification, Knoevenagel reaction, and catalytic hydrogenation, ultimately leading to the formation of Balaglitazone.
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